molecular formula C16H14N2O4S B2982596 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034342-84-0

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2982596
CAS No.: 2034342-84-0
M. Wt: 330.36
InChI Key: VFYGZWXBEAHOFX-UHFFFAOYSA-N
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Description

“N1-([2,3’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide” is a compound with the empirical formula C12H12N2O4 . It is also known as N1,N2-Bis(furan-2-ylmethyl)oxalamide . It is a ligand for the copper-catalyzed coupling of aryl halides and nitrogen heterocycles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was obtained by the reduction of the Schiff base N,N’-bis(thiophen-2-ylmethyl)ethane-1,2-diamine followed by HCl solution addition . Another compound was prepared by reacting the first compound with K[AuCl4] in aqueous solution .


Molecular Structure Analysis

The crystal structures of similar compounds have been reported. One such compound crystallizes in the orthorhombic system with space group Iba2 and cell parameters a = 29.856 (1), b = 5.1372 (2), and c = 10.1635 (4) Å . Another compound belongs to the monoclinic system with space group P21/c and cell parameters a = 11.0829 (1), b = 9.5852 (1), c = 11.6054 (2) Å, and β = 75.49 (1)° .


Chemical Reactions Analysis

The compound is a ligand for the copper-catalyzed coupling of aryl halides and nitrogen heterocycles . This suggests that it can participate in coupling reactions.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 248.23 . It is a powder in form . The SMILES string representation of the compound is O=C(C(NCC1=CC=CO1)=O)NCC2=CC=CO2 .

Scientific Research Applications

Catalytic Applications

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for the Goldberg amidation, utilizing less reactive (hetero)aryl chlorides. This system broadens the scope of functionalized (hetero)aryl chlorides and a variety of primary amides, achieving good to excellent yields. The catalytic system's versatility extends to the arylation of lactams and oxazolidinones, showcasing its potential in synthesizing complex organic compounds (De, Yin, & Ma, 2017).

Synthetic Methodology Development

A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method highlights the utility of oxalamides in creating anthranilic acid derivatives and oxalamides through a high-yielding, operationally simple process (Mamedov et al., 2016).

Ligand Discovery for Copper-Catalyzed Reactions

Research utilizing pharmaceutical compound libraries identified N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide as a novel ligand for copper‐catalyzed C−O cross-couplings. This discovery suggests that such libraries can be valuable resources for uncovering new ligand structures, potentially streamlining the development of catalytic processes for creating biarylethers and phenols under mild conditions (Chan et al., 2019).

Optical and Electronic Material Research

Studies on conjugated polymers derived from thiophene showcase the electronic and optical properties significant for photonic device applications. For instance, a donor-acceptor type polymer displayed promising characteristics for use in optoelectronic devices due to its optical limiting behavior and potential for third-order nonlinear optical applications (Manjunatha et al., 2009).

Corrosion Inhibition

The synthesis and evaluation of N,N'-Bisoxalamides, including derivatives structurally related to N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide, have demonstrated their effectiveness as corrosion inhibitors. This is particularly relevant in the protection of metals in acidic environments, highlighting the compound's practical application in industrial settings (Daoud et al., 2014).

Safety and Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2) . The safety information includes precautionary statements such as P264 - P280 - P305 + P351 + P338 - P337 + P313 .

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c19-15(16(20)18-9-13-2-1-7-23-13)17-8-12-3-4-14(22-12)11-5-6-21-10-11/h1-7,10H,8-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYGZWXBEAHOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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